molecular formula C7H4ClNO2S2 B2786287 Thieno[2,3-c]pyridine-4-sulfonyl chloride CAS No. 1936220-93-7

Thieno[2,3-c]pyridine-4-sulfonyl chloride

Cat. No.: B2786287
CAS No.: 1936220-93-7
M. Wt: 233.68
InChI Key: MFDSPXIKGVGKAW-UHFFFAOYSA-N
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Description

Thieno[2,3-c]pyridine-4-sulfonyl chloride is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring.

Mechanism of Action

Target of Action

Thieno[2,3-c]pyridine-4-sulfonyl chloride is a compound that has been studied for its potential as a kinase inhibitor . Kinases are proteins that play a crucial role in cellular signaling pathways, regulating various cellular processes such as cell growth, differentiation, and apoptosis.

Mode of Action

The compound interacts with its targets, the kinases, by mimicking ATP, the molecule that kinases usually bind to. This prevents the kinases from performing their normal function, thereby inhibiting the signaling pathways they are involved in .

Biochemical Pathways

The inhibition of kinases disrupts the signaling pathways they are involved in. This can have various downstream effects depending on the specific pathway and cell type. For example, it can lead to the inhibition of cell growth and proliferation, which is why kinase inhibitors are often studied for their potential as cancer therapeutics .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific kinases it inhibits and the signaling pathways these kinases are involved in. For example, if the inhibited kinases are involved in cell growth and proliferation, the result could be a decrease in these processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-c]pyridine-4-sulfonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in the presence of ethanol and sodium hydroxide to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the thieno[2,3-c]pyridine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-c]pyridine-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted thieno[2,3-c]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Thieno[2,3-c]pyridine-4-sulfonyl chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Thieno[2,3-c]pyridine-4-sulfonyl chloride is unique due to its specific sulfonyl chloride functional group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it particularly valuable in medicinal chemistry for the development of targeted therapies .

Properties

IUPAC Name

thieno[2,3-c]pyridine-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2S2/c8-13(10,11)7-4-9-3-6-5(7)1-2-12-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDSPXIKGVGKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=CN=CC(=C21)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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